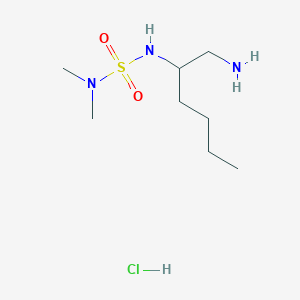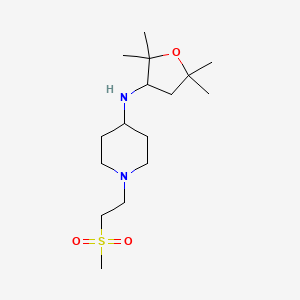
1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(dimethylsulfamoylamino)hexane hydrochloride, also known as ADMAH, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid lysine and is commonly used as a reagent in the synthesis of peptides and proteins. ADMAH has also been studied for its potential therapeutic applications due to its ability to modulate protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride is not fully understood, but it is believed to act by disrupting protein-protein interactions. It has been shown to inhibit the interaction between c-Myc and Max by binding to the c-Myc helix-loop-helix domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the activation of c-Myc target genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by disrupting the c-Myc/Max interaction. This compound has also been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which has implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride is its ability to modulate protein-protein interactions, which makes it a valuable tool for studying protein function. It is also a relatively simple compound to synthesize, which makes it readily available for use in laboratory experiments. However, one limitation of this compound is its hydrophilic nature, which can make it difficult to penetrate cell membranes.
Direcciones Futuras
There are a number of future directions for research related to 1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of this compound in the synthesis of peptides and proteins, where it has the potential to improve the efficiency and yield of peptide bond formation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of biological systems.
Métodos De Síntesis
1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride can be synthesized through the reaction of lysine with dimethyl sulfonamide and formaldehyde. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound. The synthesis of this compound is a relatively simple process and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-Amino-2-(dimethylsulfamoylamino)hexane;hydrochloride has been used extensively in scientific research due to its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which has implications for the development of cancer therapeutics. This compound has also been used in the synthesis of peptides and proteins, where it is used as a coupling reagent to facilitate peptide bond formation.
Propiedades
IUPAC Name |
1-amino-2-(dimethylsulfamoylamino)hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3O2S.ClH/c1-4-5-6-8(7-9)10-14(12,13)11(2)3;/h8,10H,4-7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKSDMRZTUPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)NS(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)


![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)

![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)